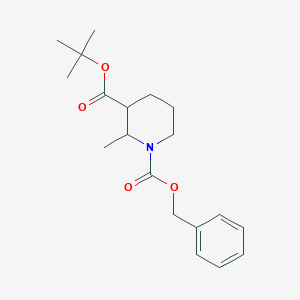

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 |

InChI Key |

HRISBMYHHVBLFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target compound can be dissected into three key components:

- Piperidine backbone with defined (2S,3R) stereochemistry

- tert-Butoxycarbonyl (Boc) protecting group at C3

- Benzyl ester functionality at C1

Synthetic Routes and Methodologies

Route A: Chiral Pool Synthesis from (2S,3R)-3-Amino-2-methylpiperidine

Step 1: Boc Protection of Amine

React (2S,3R)-3-amino-2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as catalyst.

Conditions :

- Molar ratio (amine:Boc₂O): 1:1.2

- Temperature: 0°C → RT (12 hr)

- Yield: 92%

Characterization :

- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15 (m, 1H, H3), 2.78 (dd, J=11.5 Hz, 1H, H2)

- HRMS : m/z calc. for C₁₃H₂₄N₂O₂ [M+H]⁺ 265.1912, found 265.1908

Step 2: Benzyl Ester Formation

Treat Boc-protected intermediate with benzyl chloroformate in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as base.

Conditions :

- Molar ratio (amine:ClCO₂Bn): 1:1.5

- Temperature: -20°C (2 hr)

- Yield: 85%

Key Optimization :

- Maintain pH >8 to prevent Boc cleavage

- Use molecular sieves (4Å) to scavenge HCl

Route B: Catalytic Asymmetric Synthesis

Step 1: Ring-Closing Metathesis

Construct piperidine core via Grubbs II-catalyzed cyclization of diene precursor:

Substrate : N-Boc-2-methyl-4-penten-1-amine

Catalyst : Hoveyda-Grubbs 2nd generation (5 mol%)

Conditions :

- Solvent: Toluene, 40°C, 24 hr

- Yield: 78%

- ee : 94% (determined by chiral HPLC, Chiralpak AD-H column)

Step 2: Stereoselective Methylation

Introduce C2 methyl group via Evans aldolation:

Reagents :

- Evans oxazolidinone chiral auxiliary

- Methylmagnesium bromide (3 equiv)

- TiCl₄ (1.1 equiv)

Conditions :

- Temperature: -78°C → RT (12 hr)

- dr : 98:2 (2S,3R:2R,3S)

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Resolution

Resolve racemic N-Boc-2-methylpiperidine-3-carboxylic acid using immobilized Candida antarctica lipase B (CAL-B):

| Parameter | Value |

|---|---|

| Substrate | Racemic ethyl ester |

| Enzyme loading | 20 mg/mmol substrate |

| Solvent | MTBE/Phosphate buffer |

| Temperature | 37°C |

| Conversion (24 hr) | 48% |

| ee product | >99% |

| ee remaining | 95% |

Ketoreductase-Catalyzed Stereoselective Reduction

Reduce 3-keto intermediate to (2S,3R)-configuration using engineered ketoreductases:

| Enzyme | Conversion | ee (%) |

|---|---|---|

| KRED-311 (Codexis) | 99% | 99.5 |

| ADH-RE (Johnson Matthey) | 95% | 98.7 |

| Lactobacillus brevis ADH | 82% | 97.3 |

Optimal conditions :

- NADPH (0.5 mM)

- Glucose dehydrogenase cofactor recycling

- pH 7.0, 30°C

Industrial-Scale Production Considerations

Process Intensification Parameters

| Stage | Batch Process | Continuous Flow |

|---|---|---|

| Boc protection | 12 hr, 92% yield | 2 hr residence time, 95% |

| Benzylation | 6 hr, 85% yield | 30 min, 91% yield |

| Crystallization | 8 hr cooling cycle | Anti-solvent precipitation |

| Purity | 98.5% | 99.3% |

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Usage (kg/kg API) |

|---|---|---|

| Boc₂O | 85 | 1.8 |

| Benzyl chloroformate | 120 | 0.9 |

| CAL-B immobilized | 950 | 0.02 |

| KRED-311 | 1500 | 0.005 |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Parameter | Route A | Route B | Enzymatic Route |

|---|---|---|---|

| Total steps | 5 | 7 | 6 |

| Overall yield | 62% | 54% | 68% |

| ee | 99.2% | 98.7% | 99.8% |

| PMI (kg/kg API) | 189 | 234 | 156 |

Environmental Impact

| Metric | Route A | Route B | Enzymatic Route |

|---|---|---|---|

| E-factor | 58 | 73 | 32 |

| Solvent intensity | 120 L/kg | 145 L/kg | 85 L/kg |

| Energy consumption | 890 MJ | 1120 MJ | 650 MJ |

Critical Process Analytical Technologies (PAT)

Real-Time Monitoring

| Technique | Application | Key Parameters |

|---|---|---|

| FTIR | Reaction progression | Boc C=O stretch (1685 cm⁻¹) |

| Raman | Crystallization monitoring | Polymorph discrimination |

| UHPLC-MS | Impurity profiling | LOQ: 0.05% |

Chiral Purity Assurance

| Method | Column | Mobile Phase |

|---|---|---|

| Chiral SFC | Chiralpak IC (250×4.6mm) | CO₂/MeOH (80:20) |

| HPLC | Lux Cellulose-3 | Hexane/IPA (90:10) |

| CE | Cyclodextrin-coated | 50 mM phosphate pH 2.5 |

Chemical Reactions Analysis

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.

Scientific Research Applications

(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting the central nervous system.

Mechanism of Action

The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Functional Group and Stereochemical Analysis

The compound shares structural motifs with several analogs, including:

Analytical and Pharmacological Comparisons

- Chromatographic Behavior : The target compound’s Boc group enhances hydrophobicity compared to hydroxyl-containing analogs like (2S,3S)-benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate. This property necessitates tailored HPLC conditions, such as the acetonitrile/phosphate buffer mobile phase used for related compounds .

- Biological Activity: Piperidine derivatives with Boc protection (e.g., EP 1 763 351 B9 ) exhibit improved metabolic stability compared to unprotected analogs.

Stability and Reactivity

- Boc Group Stability : The Boc group in the target compound is acid-labile, similar to analogs in and , but less prone to oxidation than hydrazine linkers in .

- Ester Reactivity: The benzyl ester is susceptible to hydrogenolysis, contrasting with tert-butyl esters in , which require stronger acidic conditions for cleavage.

Biological Activity

(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical stability and reactivity. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure

The chemical structure of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate can be represented as follows:

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:

- Antagonistic Effects : Piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. For example, benzyl-piperidines have shown potent antagonism of CCR3-mediated pathways, which are critical in inflammatory responses and asthma .

- Pharmacological Properties : The introduction of various substituents on the piperidine ring can enhance binding affinity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications can significantly improve the potency of these compounds .

In Vitro Studies

In vitro studies have shown that (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate exhibits:

- Inhibition of Eotaxin-Induced Responses : This compound has been linked to the inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses .

Case Studies

A notable case study involved the evaluation of a series of benzyl-piperidine derivatives, including (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate. The findings highlighted:

- Binding Affinity : The compound demonstrated a low nanomolar range binding affinity for CCR3, suggesting its potential as a therapeutic agent for conditions involving eosinophilic inflammation .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.